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Compound of Interest

3-Bromo-2-chloro-6-
Compound Name:
fluorobenzaldehyde

Cat. No.: B1372945

An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-
8)

Foreword

In the landscape of modern medicinal and materials chemistry, the strategic value of poly-
functionalized aromatic building blocks cannot be overstated. These intermediates serve as
critical linchpins in the synthesis of complex molecular architectures. 3-Bromo-2-chloro-6-
fluorobenzaldehyde stands out as a particularly compelling scaffold. Its unique arrangement
of three distinct halogens, each with differential reactivity, alongside a versatile aldehyde
handle, offers chemists a powerful tool for controlled, sequential molecular elaboration. This
guide provides an in-depth analysis of its properties, plausible synthetic strategies, and core
applications, designed for researchers and developers seeking to leverage its unique chemical
personality.

Core Molecular Profile and Physicochemical
Properties

3-Bromo-2-chloro-6-fluorobenzaldehyde is a solid organic compound characterized by a
benzene ring substituted with bromo, chloro, and fluoro groups, in addition to an aldehyde
functional group. This substitution pattern is key to its utility, providing multiple, orthogonally
reactive sites for synthetic transformations.
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Caption: Chemical structure of 3-Bromo-2-chloro-6-fluorobenzaldehyde.

The key physicochemical and computational parameters are summarized below, providing a
snapshot of the molecule's characteristics relevant to experimental design.

Property Value Source
CAS Number 1114809-11-8 [1][21[3]
Molecular Formula C7HsBrCIFO [1112][4]
Molecular Weight 237.45 g/mol [11[5]
Physical Form Solid
SMILES O=CC1=C(F)C=CC(Br)=C1Cl [1]
InChi Key ADFWZYGIWHXERD-

UHFFFAOYSA-N
Topological Polar Surface Area  17.07 A2 [1]
LogP (calculated) 3.0541 [1]
Storage Conditions Inert atmosphere, 2-8°C [2][4]

Hazard Assessment and Safe Handling Protocols

As with any halogenated aromatic compound, a rigorous adherence to safety protocols is
paramount. 3-Bromo-2-chloro-6-fluorobenzaldehyde is classified as hazardous and requires
careful handling to mitigate risks.

GHS Classification:
e Pictogram: GHSO07 (Exclamation Mark)

 Signal Word: Warning[6]
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Hazard Code Statement

H302 Harmful if swallowed

H315 Causes skin irritation[6]

H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]

Self-Validating Laboratory Protocol for Safe Handling:

This protocol is designed to ensure user safety through procedural checks and engineering
controls.

e Pre-Handling Verification:
o Confirm the availability and functionality of a certified chemical fume hood.

o Check that the safety shower and eyewash station are unobstructed and have been
recently tested.

o Assemble all required Personal Protective Equipment (PPE) before retrieving the
chemical.

e Required Personal Protective Equipment (PPE):

o

Gloves: Wear chemical-impermeable gloves (e.g., Nitrile).

[¢]

Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

[e]

Lab Coat: A standard laboratory coat is mandatory.

[e]

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume
hood, a NIOSH-approved respirator is required.

e Experimental Procedure:
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o Step 3.1: Chemical Dispensing: All weighing and transfers of the solid compound must be
performed within a chemical fume hood to prevent inhalation of dust.[6][7] Use non-
sparking tools.[6][7]

o Step 3.2: Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure
reaction vessels are securely clamped.

o Step 3.3: Post-Handling: Thoroughly wash hands and any exposed skin after handling.[8]
Contaminated clothing must be removed and washed before reuse.[6][7]

e Storage & Disposal:

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated area,
preferably in a refrigerator rated for chemical storage (2-8°C).[2][4][7]

o Disposal: Dispose of waste materials and empty containers in accordance with local,
state, and federal regulations at an approved waste disposal facility.[7][8]

The Synthetic Landscape: A Retrosynthetic
Perspective

While specific, peer-reviewed synthetic preparations for CAS 1114809-11-8 are not readily
available in public literature, its structure allows for a logical retrosynthetic analysis based on
established organohalogen chemistry. The primary challenge lies in the controlled,
regioselective introduction of three different halogens and the aldehyde group.

A plausible synthetic strategy would involve the sequential halogenation and formylation of a
simpler aromatic precursor. The directing effects of existing substituents are critical in
determining the feasibility and outcome of each step.
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Caption: A plausible retrosynthetic pathway for the target compound.

Expert Insight: Causality in Synthetic Choices

Choice of Starting Material: Beginning with a simple, commercially available precursor like 3-
fluorotoluene is cost-effective. The fluorine atom is the most difficult to introduce selectively
and is best incorporated from the start.

Bromination Step: The methyl group is an ortho-, para-director. Bromination of 3-
fluorotoluene would likely yield a mixture of isomers, with 4-bromo-3-fluorotoluene being a
key product. This step would necessitate a purification protocol (e.g., distillation or
chromatography) to isolate the desired intermediate.
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o Chlorination Step: The subsequent electrophilic chlorination would be directed by the existing
substituents. The precise regiochemical outcome would need experimental validation, as the
activating methyl group and deactivating halogens compete in their directing effects.

o Formylation Strategy: The final introduction of the aldehyde group is the most critical step.

o Ortho-lithiation: A powerful strategy would be a directed ortho-metalation. A strong base
like n-butyllithium could selectively deprotonate the position between the fluorine and
chlorine atoms due to the directing and acidifying effects of the halogens. Quenching this
lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF)
would yield the target aldehyde. This method offers high regioselectivity, making it a
superior choice for this specific substitution pattern.

o Vilsmeier-Haack Reaction: This is another classic method for formylating electron-rich
aromatic rings, though it may be less effective here due to the deactivating nature of the
halogens.

Reactivity Profile and Strategic Applications

The synthetic value of 3-Bromo-2-chloro-6-fluorobenzaldehyde lies in the distinct reactivity
of its functional groups, which can be addressed selectively under different reaction conditions.
This allows for its use as a versatile scaffold in building complex molecules.

3-Bromo-2-chloro-6-fluorobenzaldehyde

é ﬂldehyde Che% / \( \ éBxC‘ross-Coupling\ )

Reductive Amination Wittig Olefination Oxime Formation Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling
(R-NH2, NaBH3CN) (Ph3P=CHR) (NH20H) (Ar-B(OH)2, Pd cat.) (R-NH2, Pd cat.) (Alkyne, Pd/Cu cat.)

- AN J/

Reactivity and Transformation Map
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Caption: Key reactive sites and potential synthetic transformations.

Field-Proven Insights on Reactivity:

o Aldehyde Group: This is a primary site for nucleophilic attack. It readily undergoes reactions
like reductive amination to form secondary or tertiary amines, Wittig reactions to form
alkenes, and condensation reactions to form imines or oximes. The availability of a
commercial oxime derivative highlights this reactivity.[9] These transformations are
fundamental in drug discovery for introducing diverse side chains.

o Carbon-Bromine Bond: The C-Br bond is the most reactive site for transition-metal-catalyzed
cross-coupling reactions. Its bond dissociation energy is lower than that of C-Cl and C-F,
allowing for selective oxidative addition with palladium catalysts. This makes it the ideal
handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations to build C-C or C-N
bonds, respectively. This selective reactivity is a cornerstone of modern synthetic strategy.

e Carbon-Chlorine and Carbon-Fluorine Bonds: These bonds are significantly stronger and
less reactive in typical palladium-catalyzed couplings. They generally remain intact during
reactions at the C-Br site, providing latent functionality for later-stage, more forcing
transformations if needed. The C-F bond, in particular, is often incorporated into final drug
candidates to modulate metabolic stability and binding affinity.

This differential reactivity allows for a two-stage synthetic approach: first, modify the aldehyde;
second, perform a cross-coupling at the C-Br position. This logical, stepwise construction is
highly valued in the synthesis of pharmaceutical intermediates and agrochemicals.[10][11]

Analytical Characterization: Expected
Spectroscopic Signatures

While specific analytical data for this compound must be confirmed via a Certificate of Analysis
(COA) from the supplier, its structure allows for the prediction of key spectroscopic features.[12]
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Technique Expected Features

Aldehyde Proton (CHO): A singlet peak
expected around & 9.5-10.5 ppm. Aromatic
Protons (Ar-H): Two doublets in the aromatic

1H NMR region (6 7.0-8.5 ppm), showing coupling
patterns consistent with their positions relative
to each other and to the fluorine atom (H-F

coupling).

Carbonyl Carbon (C=0): A signal in the

downfield region, typically & 185-195 ppm.

Aromatic Carbons (Ar-C): Six distinct signals in
13C NMR

the 6 110-165 ppm range. The carbons attached

to halogens will show characteristic large C-F

and smaller C-CI/C-Br couplings.

Molecular lon (M*): A complex isotopic cluster
for the molecular ion peak due to the presence
of bromine (7°Br/%1Br in ~1:1 ratio) and chlorine
(35CI/?7Cl in ~3:1 ratio). This provides definitive
Mass Spec. (MS) confirmation of the elemental composition.
Fragmentation: A prominent peak corresponding
to the loss of the aldehyde proton (M-1) or the

entire formyl group (M-29) is expected.

C=0 Stretch: A strong, sharp absorption band
around 1690-1715 cm~* characteristic of an
aromatic aldehyde. C-H Stretch (Aldehyde): Two

Infrared (IR) weak bands often visible around 2820 cm~t and
2720 cm™1, C-X Stretches: Absorptions
corresponding to C-F, C-Cl, and C-Br bonds in
the fingerprint region (<1200 cm™1).

Conclusion

3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8) is more than just a chemical
intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and
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orthogonal reactivity of its functional groups. For researchers in drug discovery and materials
science, this compound offers a robust platform for generating novel structures with high
efficiency and control. The ability to perform chemistry at the aldehyde handle, followed by
selective cross-coupling at the C-Br bond, while preserving the C-Cl and C-F bonds for
downstream modulation or as stable structural elements, is a significant tactical advantage. As
the demand for complex, precisely substituted molecules grows, the utility of such well-defined
building blocks will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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